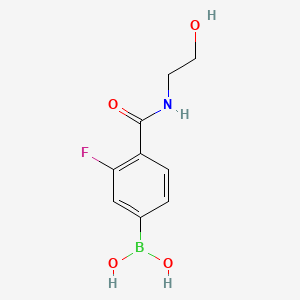

(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid

Descripción

“(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative featuring a fluorine atom at the 3-position of the phenyl ring and a 2-hydroxyethyl carbamoyl group at the 4-position. The compound has been cataloged as a research chemical but is currently discontinued in commercial supplies, indicating its niche application in specialized synthetic or pharmacological contexts .

Propiedades

IUPAC Name |

[3-fluoro-4-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO4/c11-8-5-6(10(15)16)1-2-7(8)9(14)12-3-4-13/h1-2,5,13,15-16H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKVHZGEFMLELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCCO)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660265 | |

| Record name | {3-Fluoro-4-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-21-1 | |

| Record name | B-[3-Fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Fluoro-4-[(2-hydroxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of (3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid derivatives with appropriate reagents. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boroxines.

Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid has several scientific research applications:

Mecanismo De Acción

The mechanism by which (3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid exerts its effects involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity . This interaction is crucial in its application as an enzyme inhibitor and in therapeutic contexts.

Comparación Con Compuestos Similares

Structural Analogues with Varying Carbamoyl Substituents

Key Insights :

- Steric Effects: Bulky substituents (e.g., phenylethyl) improve diastereoselectivity but complicate synthesis .

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances boronic acid reactivity in cross-couplings, while hydroxyethyl’s polarity may improve solubility in aqueous conditions compared to hydrophobic analogues (e.g., chlorophenyl derivatives) .

Functional Analogues in Enzyme Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A .

- 1-Amido-2-triazolylethaneboronic acids : Triazole substituents mimic phenyl groups in β-lactamase inhibitors but with improved in vitro activity. The hydroxyethyl carbamoyl group in the target compound may offer comparable hydrogen-bonding interactions for enzyme targeting .

Physicochemical Properties

- Solubility : The hydroxyethyl group enhances water solubility compared to methyl- or chlorophenyl-substituted analogues, though storage at 0–6°C is recommended to prevent decomposition .

- Stability: Fluorine’s electronegativity stabilizes the boronic acid moiety against hydrolysis relative to non-fluorinated analogues (e.g., 4-ethoxyphenylboronic acid derivatives) .

Actividad Biológica

(3-Fluoro-4-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid, with the CAS number 874289-21-1, is a boronic acid derivative that has attracted attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which include a fluorine atom and a hydroxyethyl carbamoyl group attached to a phenyl ring. These modifications enhance its biological activity, making it a subject of interest for researchers.

The compound can be synthesized through several methods, typically involving the reaction of phenylboronic acid derivatives with appropriate reagents. One common synthetic route includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid. The synthesis often requires careful control of reaction conditions to ensure high yields and purity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes. The boronic acid group can form reversible covalent bonds with the active sites of proteases and other enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in cancer therapy, where proteasome inhibitors are valuable for inducing apoptosis in cancer cells.

1. Proteasome Inhibition

Research indicates that boronic acids, including this compound, can effectively inhibit proteasomes by forming covalent bonds with their active sites. This inhibition leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis in cancer cells. Studies have shown that compounds with similar structures exhibit potent anticancer activities by disrupting protein degradation pathways.

2. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor in various biochemical pathways. For instance, it has been shown to inhibit serine proteases, which are involved in numerous physiological processes. The specificity of this compound towards certain enzymes makes it a valuable tool for studying enzyme mechanisms and developing therapeutic agents.

3. Boron Neutron Capture Therapy (BNCT)

Boronic acid derivatives are being investigated for their utility in boron neutron capture therapy, a targeted cancer treatment modality. The ability of this compound to selectively accumulate in tumor tissues enhances its potential as a therapeutic agent when combined with neutron irradiation.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that this compound inhibits the proteasome in vitro, leading to increased levels of pro-apoptotic factors in cancer cell lines. |

| Study 2 | Investigated the enzyme inhibition properties, revealing that it effectively inhibits serine proteases with IC50 values in the low micromolar range. |

| Study 3 | Evaluated its potential in BNCT, showing promising results in tumor models with significant tumor regression observed post-treatment. |

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Lacks fluorine and carbamoyl groups | General enzyme inhibitor |

| 4-Fluorophenylboronic Acid | Similar but lacks hydroxyethyl group | Less specific interactions |

| 3-Carbamoylphenylboronic Acid | Lacks fluorine group | Reduced reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.